N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine
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Overview
Description
N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C12H15N5O It is known for its unique structure, which includes a quinazoline ring substituted with ethoxy and methyl groups, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 6-ethoxy-4-methylquinazoline with guanidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The guanidine moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxyquinazolin-2-yl)guanidine
- N-(4-methylquinazolin-2-yl)guanidine
- N-(6-ethoxy-4-methylquinazolin-2-yl)urea
Uniqueness
N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine is unique due to the presence of both ethoxy and methyl groups on the quinazoline ring, which can influence its reactivity and biological activity. The combination of these substituents with the guanidine moiety provides distinct chemical and physical properties compared to similar compounds .
Properties
IUPAC Name |
2-(6-ethoxy-4-methylquinazolin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-18-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHODIDPXRXPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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